4-Methoxy-2,3,5-trimethylpyridine 1-oxide
Overview
Description
4-Methoxy-2,3,5-trimethylpyridine 1-oxide is a reagent used in the synthesis of Omeprazole, a proton pump inhibitor for the reduction of stomach acids .
Synthesis Analysis
The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves the substitution of the chlorine in 11 with methoxide ion, which can be oxidized to the corresponding N-oxide . This constitutes a new and efficient route to compound 2 in an overall yield of 43% .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide involves a methoxy group attached to the 4th position of the pyridine ring, which is further substituted with methyl groups at the 2nd, 3rd, and 5th positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine include the substitution of the chlorine in 11 with methoxide ion, followed by oxidation to yield the corresponding N-oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide include a molecular weight of 167.20 g/mol, a topological polar surface area of 34.7 Ų, and a complexity of 152 .Scientific Research Applications
Synthesis and Chemical Reactions
4-Methoxy-2,3,5-trimethylpyridine, an important precursor for the synthesis of compounds with gastric-acid inhibiting activity, can be efficiently synthesized and converted to its N-oxide form, demonstrating its utility in medicinal chemistry (Mittelbach et al., 1988). Another study highlighted its reaction with ethyl bromoacetate, producing ethyl glyoxylate in high yield, showcasing its reactivity and potential in organic synthesis (H. Tien, M. Yeh, J. Tien, 1977).
Coordination Chemistry and Material Science
In the field of coordination chemistry and material science, 4-methoxypyridine N-oxide demonstrates its versatility by bridging multiple silver atoms to form 1-D coordination polymers. This property is significant for designing new materials with specific electrical or optical characteristics (R. Puttreddy, P. Steel, 2014).
Electrochemical Applications
A terthienyl derivative, related to 4-methoxypyridine, was synthesized for electrochemical applications, particularly for electrogenerating new conducting polymers. This research underscores the compound's relevance in creating advanced materials for electronic devices (C. Zanardi et al., 2006).
Medicinal Chemistry
Malloapeltine, a pyridine-type alkaloid featuring a 4-methoxy-3-cyano-pyridine 1-oxide structure, was isolated from Mallotus apelta, demonstrating significant anti-HIV activity. This finding reveals the potential of 4-methoxypyridine derivatives in the development of antiviral drugs (Xiao Cheng, Z. Meng, Zhong-liang Chen, 1998).
Chelating Agents and Iron Mobilization
2-Hydroxypyridine-N-oxides, including derivatives of 4-methoxy-2,3,5-trimethylpyridine, have shown effectiveness as chelators for iron mobilization. Their ability to remove iron from human transferrin and horse spleen ferritin at pH 7.4 surpasses that of desferrioxamine, illustrating their potential in treating iron overload and related disorders (G. Kontoghiorghes, 1987).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXZAMWCPXYFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443652 | |
Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,5-trimethylpyridine 1-oxide | |
CAS RN |
86604-80-0 | |
Record name | Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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